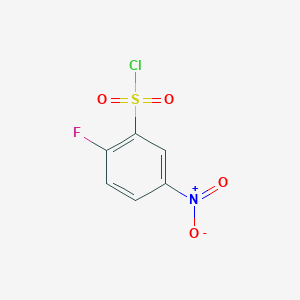

2-Fluoro-5-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHGELUKJYOETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512607 | |

| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-21-3 | |

| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS No. 713-21-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzenesulfonyl chloride, a key reagent in proteomics and analytical chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a derivatizing agent for the sensitive detection of proteins and peptides by liquid chromatography-mass spectrometry (LC-MS).

Chemical and Physical Properties

This compound is a sulfonyl chloride compound featuring a fluorine atom and a nitro group on the benzene ring. These functional groups impart specific reactivity, making it a valuable tool for chemical proteomics.

| Property | Value | Reference |

| CAS Number | 713-21-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃ClFNO₄S | [1][3][4] |

| Molecular Weight | 239.61 g/mol | [1][3][4] |

| Appearance | Solid (form may vary) | |

| Purity | Available in various purities, up to 99.9999% (6N) | |

| Storage Temperature | -20°C | [1] |

| Synonyms | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride, 2-Fluoro-5-nitrobenzenesulphonyl chloride | [5] |

Synthesis

Another potential synthetic route could involve the chlorosulfonation of 2-fluoronitrobenzene. However, this method can sometimes result in a mixture of isomers and may require stringent purification steps.

Applications in Research and Drug Development

This compound is primarily utilized as a derivatizing agent in proteomics and analytical chemistry. Its sulfonyl chloride group is highly reactive towards nucleophilic functional groups found in biomolecules, particularly the primary amines of lysine residues and the N-terminus of proteins and peptides, as well as the thiol group of cysteine residues.

The key advantages of using this reagent include:

-

Enhanced Ionization Efficiency: The addition of the 2-fluoro-5-nitrobenzenesulfonyl moiety to a peptide or protein increases its hydrophobicity and can improve its ionization efficiency in mass spectrometry, leading to enhanced detection sensitivity.

-

Improved Chromatographic Separation: The derivatization alters the polarity of the analyte, which can lead to better separation on reverse-phase liquid chromatography columns.

-

Sensitive Detection: The nitro group can be utilized for specific detection methods.

This reagent is particularly valuable in quantitative proteomics workflows, where consistent and efficient derivatization is crucial for accurate measurement of protein and peptide abundance in complex biological samples.

Experimental Protocol: Derivatization of Peptides for LC-MS Analysis

The following is a generalized protocol for the derivatization of peptides with this compound for subsequent LC-MS analysis. This protocol is adapted from general procedures for similar sulfonyl chloride reagents and should be optimized for specific applications.

Materials:

-

This compound

-

Peptide sample (e.g., protein digest)

-

Amine-free buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 9.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Formic acid

-

LC-MS grade water and acetonitrile

Procedure:

-

Sample Preparation: Ensure the peptide sample is in an amine-free buffer. If necessary, buffer exchange can be performed using size-exclusion chromatography.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or ACN immediately before use. The concentration will depend on the peptide concentration and should be optimized.

-

Derivatization Reaction:

-

To the peptide solution, add the this compound stock solution. A molar excess of the reagent to the total amine content in the sample is typically required.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in a fume hood due to the reactivity of the sulfonyl chloride.

-

-

Quenching: Add the quenching solution to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Sample Cleanup: Acidify the reaction mixture with formic acid. The derivatized peptides can be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge. Elute the derivatized peptides with a suitable solvent (e.g., 80% acetonitrile with 0.1% formic acid).

-

LC-MS Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).

Visualizations

Diagram 1: General Reaction Scheme

Caption: Reaction of this compound with a peptide.

Diagram 2: Proteomics Experimental Workflow

Caption: A typical proteomics workflow incorporating derivatization.

References

- 1. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A streamlined mass spectrometry-based proteomics workflow for large-scale FFPE tissue analysis. - Biospecimen Research Database [brd.nci.nih.gov]

- 5. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable and versatile reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a reactive sulfonyl chloride group and an activated aromatic ring, make it an important building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in the development of novel therapeutics.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₄S.[1][2] Its structure features a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and a sulfonyl chloride group at the 1-position.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |

| Molecular Weight | 239.61 g/mol | [1][2] |

| CAS Number | 713-21-3 | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | 275 °C (decomposes) | [3] |

| Boiling Point | Decomposes upon heating | [3] |

| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Insoluble in water. |

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by two key functional groups: the highly electrophilic sulfonyl chloride and the electron-deficient aromatic ring.

Reactivity Profile

The sulfonyl chloride group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the basis for the most common application of this compound: the synthesis of sulfonamides through reaction with primary or secondary amines.

The aromatic ring is activated towards nucleophilic aromatic substitution (SNAᵣ) by the presence of the strongly electron-withdrawing nitro group and the fluorine atom. The fluorine atom, being a good leaving group in SNAᵣ reactions, can be displaced by a variety of nucleophiles.

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 1-fluoro-4-nitrobenzene.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound.

General Protocol for Sulfonamide Synthesis

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

General Protocol for Nucleophilic Aromatic Substitution (SNAᵣ)

This protocol outlines the displacement of the fluoride atom from this compound by a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., an alcohol, thiol, or amine)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and the base (1.5 equivalents) in a polar aprotic solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development

The structural motifs present in this compound are commonly found in a variety of biologically active compounds, making it a valuable starting material for drug discovery programs.

Synthesis of Kinase Inhibitors

The sulfonamide group is a key pharmacophore in many kinase inhibitors. The 2-fluoro-5-nitrophenyl scaffold can be elaborated into potent and selective inhibitors of various kinases, which are critical targets in oncology and immunology. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, the utility of similar building blocks is well-established. For instance, substituted benzenesulfonyl chlorides are routinely used in the synthesis of inhibitors for targets such as Glycogen Synthase Kinase 3 (GSK-3).

Scaffold for Combinatorial Chemistry

The dual reactivity of this compound allows for sequential or orthogonal functionalization. This makes it an ideal scaffold for the generation of compound libraries for high-throughput screening. The sulfonyl chloride can be reacted first, followed by nucleophilic displacement of the fluorine, or vice versa, to create a diverse set of molecules with varied substitution patterns.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its well-defined reactivity allows for the predictable formation of sulfonamides and the introduction of diverse functionalities through nucleophilic aromatic substitution. These characteristics make it a highly valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics. Further exploration of its applications in the synthesis of targeted therapies is a promising area for future research.

References

- 1. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound,CAS : 713-21-3 [eforu-chemical.com]

- 4. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]

- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]

2-Fluoro-5-nitrobenzenesulfonyl chloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-5-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and properties of this compound, a key reagent in organic synthesis and drug discovery.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃ClFNO₄S.[1] Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group.

Key Identifiers:

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 713-21-3[1] |

| Molecular Weight | 239.61 g/mol [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)Cl)F[1] |

At present, detailed crystallographic data, including specific bond lengths and angles for this compound, are not publicly available in crystallographic databases. However, the molecular structure can be inferred from its constituent parts and spectroscopic data of analogous compounds. The geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. The benzene ring is planar, with the substituents causing some distortion from a perfect hexagonal geometry.

Synthesis

A documented method for the synthesis of this compound involves a two-step procedure starting from difluoronitrobenzenes.[2] This process includes a regioselective reaction with phenylmethanethiol followed by oxidative cleavage of the resulting thioether with chlorine.[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of the Thioether Intermediate

-

A solution of the appropriate difluoronitrobenzene is reacted with phenylmethanethiol. The regioselectivity of this nucleophilic aromatic substitution is crucial for the formation of the desired isomer.

Step 2: Oxidative Cleavage to the Sulfonyl Chloride

-

The thioether intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane.

-

The solution is then saturated with chlorine gas while maintaining a vigorously stirred emulsion with an equal volume of water.

-

This oxidative cleavage reaction converts the thioether into the corresponding sulfonyl chloride.

-

The final product, this compound, is then isolated by extraction.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively.

The presence of the fluorine and nitro groups on the aromatic ring also influences its reactivity and provides further handles for chemical modification. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of subsequent transformations.

A notable application of this compound is in the synthesis of more complex molecules for drug discovery. For example, it has been used in the preparation of prodrug compounds.

Workflow: Synthesis of a Piperazine Derivative

The following diagram illustrates a typical synthetic workflow involving this compound.

Caption: Synthetic workflow for a piperazine derivative.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the electron-withdrawing nitro and sulfonyl chloride groups and the electron-donating fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), the N-O stretches of the nitro group, and C-F and C-S bonds.

References

Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in the efficient and safe synthesis of this important compound.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of sulfonamides and other sulfur-containing compounds. The presence of the fluorine atom and the nitro group on the benzene ring imparts unique reactivity and allows for diverse chemical transformations, making it a crucial component in the synthesis of biologically active molecules. This guide will explore two principal methods for its synthesis: the direct chlorosulfonation of 1-fluoro-4-nitrobenzene and the diazotization of 2-fluoro-5-nitroaniline followed by a Sandmeyer-type reaction.

Synthetic Pathways

Two plausible and chemically sound routes for the synthesis of this compound are outlined below.

Route 1: Chlorosulfonation of 1-Fluoro-4-nitrobenzene

This method involves the direct electrophilic aromatic substitution of 1-fluoro-4-nitrobenzene with chlorosulfonic acid. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. The incoming chlorosulfonyl group is therefore directed to the position ortho to the fluorine and meta to the nitro group.

Diagram 1: Chlorosulfonation of 1-fluoro-4-nitrobenzene.

Route 2: Diazotization of 2-Fluoro-5-nitroaniline

This two-step route begins with the diazotization of 2-fluoro-5-nitroaniline to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where it is treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride.

Diagram 2: Synthesis via diazotization of 2-fluoro-5-nitroaniline.

Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes. It is important to note that while Route 2 has more readily available specific procedures for analogous compounds, the conditions for Route 1 are based on general procedures for chlorosulfonation of similar nitroaromatic compounds.

Protocol for Route 1: Chlorosulfonation of 1-Fluoro-4-nitrobenzene

This protocol is adapted from general methods for the chlorosulfonation of nitroaromatic compounds.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Chlorosulfonic acid

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, carefully add chlorosulfonic acid (5 molar equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 1-fluoro-4-nitrobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly raise the temperature to 110-130 °C and maintain for 2-5 hours. The reaction should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Filter the precipitate and wash with cold water until the washings are neutral.

-

Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., carbon tetrachloride or a hexane/ethyl acetate mixture).

Protocol for Route 2: Diazotization of 2-Fluoro-5-nitroaniline

This protocol is based on established procedures for the Sandmeyer reaction to produce sulfonyl chlorides.[1]

Step 1: Diazotization of 2-Fluoro-5-nitroaniline

Materials:

-

2-Fluoro-5-nitroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

In a beaker, suspend 2-fluoro-5-nitroaniline (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 molar equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction to form this compound

Materials:

-

The freshly prepared 2-Fluoro-5-nitrobenzenediazonium chloride solution

-

Sulfur dioxide (gas or saturated solution in acetic acid)

-

Copper(I) chloride (catalytic amount)

-

Glacial acetic acid

-

Ice water

Procedure:

-

In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride to this solution and cool it to 5-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/acetic acid solution with vigorous stirring, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature.

-

Pour the reaction mixture into a large volume of ice water.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 |

| 2-Fluoro-5-nitroaniline | C₆H₅FN₂O₂ | 156.11 |

| Chlorosulfonic acid | HSO₃Cl | 116.52 |

| Sodium nitrite | NaNO₂ | 69.00 |

| Sulfur dioxide | SO₂ | 64.07 |

| Copper(I) chloride | CuCl | 98.99 |

| This compound | C₆H₃ClFNO₄S | 239.61 |

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1: Chlorosulfonation | Route 2: Diazotization-Sandmeyer |

| Starting Material | 1-Fluoro-4-nitrobenzene | 2-Fluoro-5-nitroaniline |

| Number of Steps | 1 | 2 |

| Key Reagents | Chlorosulfonic acid | NaNO₂, HCl, SO₂, CuCl |

| Reported Yield | Varies (typically moderate) | Good to high |

| Purity of Crude | Generally requires purification | Often precipitates in high purity |

| Safety Concerns | Highly corrosive and reactive reagents, evolution of HCl gas | Unstable diazonium salt intermediate (handle at low temperatures) |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Diagram 3: General experimental workflow.

Conclusion

This guide has detailed two primary synthetic routes for the preparation of this compound. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. The chlorosulfonation route offers a more direct, one-step synthesis, while the diazotization-Sandmeyer route may provide higher yields and purity of the crude product. Both methods require careful handling of hazardous reagents and intermediates. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity of 2-Fluoro-5-nitrobenzenesulfonyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable reagent in organic synthesis and chemical biology. Its reactivity is characterized by the presence of a highly electrophilic sulfonyl chloride group and an activated aromatic ring, making it a versatile tool for the modification of primary and secondary amines. This technical guide provides a comprehensive overview of the core reactivity principles, quantitative data, experimental protocols, and applications of this compound in reacting with amines, with a particular focus on its utility in drug discovery and proteomics.

The key to the reactivity of this compound lies in its chemical structure. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic attack by amines to form stable sulfonamides. The aromatic ring is further activated by a strongly electron-withdrawing nitro group (-NO₂) at the para position to the fluorine atom and meta to the sulfonyl chloride group. The fluorine atom at the ortho position also influences the reactivity of the sulfonyl chloride group. This combination of functional groups imparts unique reactivity to the molecule, allowing for selective reactions with amine nucleophiles.

Core Reactivity and Mechanism

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond.

The general mechanism can be depicted as follows:

Caption: General reaction mechanism of this compound with a primary amine.

The reactivity of the amine is a crucial factor in this reaction. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The basicity of the amine also plays a role, with more basic amines typically reacting faster. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine and render it non-nucleophilic.

Quantitative Data on Reactivity

While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively available in the public domain, the reactivity can be inferred from studies on analogous compounds like benzenesulfonyl chloride. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring of this compound is expected to increase the electrophilicity of the sulfonyl group, leading to a higher reaction rate compared to unsubstituted benzenesulfonyl chloride.

Table 1: Illustrative Reaction Yields for the Reaction of Benzenesulfonyl Chloride with Various Amines in Aqueous Media

| Amine | Product | Yield (%) |

| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 |

| 1-Octylamine | N-(1-Octyl)benzenesulfonamide | 98 |

| Hexamethylenimine | 1-(Phenylsulfonyl)hexamethylenimine | 97 |

Data extracted from studies on benzenesulfonyl chloride and are intended to be illustrative of the general reactivity.[1]

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with amines, based on standard procedures for sulfonamide synthesis.

General Protocol for the Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with substituted anilines.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine (or triethylamine)

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq) in dichloromethane and add it dropwise to the aniline solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-fluoro-5-nitrobenzenesulfonamide.

Protocol for Labeling Lysine Residues in Proteins

This protocol provides a general workflow for the covalent modification of lysine residues in a protein using this compound. This technique is valuable in chemical proteomics for identifying and characterizing protein-ligand interactions.[2]

Materials:

-

Purified protein with accessible lysine residues

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

-

Mass spectrometer

Procedure:

-

Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Labeling Reaction: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO. Add a 5- to 20-fold molar excess of the labeling reagent to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each protein.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted labeling reagent.

-

Purification: Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream analysis.

-

Analysis: Analyze the labeled protein by mass spectrometry to confirm covalent modification and identify the specific lysine residues that have been labeled.

Applications in Drug Discovery and Chemical Biology

The reactivity of this compound with amines makes it a valuable tool in drug discovery and chemical biology, particularly in the development of targeted covalent inhibitors and as a probe for identifying protein targets.

Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, often an enzyme. This can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules. The sulfonyl chloride group can act as a "warhead" that reacts with a nucleophilic amino acid residue, such as a lysine or cysteine, in the active site of a target protein. The 2-fluoro-5-nitrophenyl scaffold can be further modified to improve binding affinity and selectivity for the target protein.

Caption: A simplified workflow for the development of a targeted covalent inhibitor.

Chemical Proteomics and Target Identification

This compound and its derivatives can be used as chemical probes to identify the protein targets of a drug or to map the accessible amine residues on the surface of proteins. In a typical chemical proteomics workflow, a cellular lysate or living cells are treated with the probe. The probe will covalently label proteins that have a reactive amine in a suitable environment. The labeled proteins can then be identified using mass spectrometry.

Caption: A general workflow for identifying protein targets using a this compound-based probe.[3][4]

Conclusion

This compound is a highly reactive and versatile reagent for the modification of amines. Its utility extends from fundamental organic synthesis to the cutting-edge fields of drug discovery and chemical proteomics. The ability to form stable sulfonamide linkages with primary and secondary amines, coupled with the activating effects of the nitro and fluoro substituents, makes it a valuable tool for researchers and scientists. The protocols and conceptual workflows provided in this guide offer a foundation for the practical application of this reagent in a variety of research settings. Further exploration of its reactivity with a broader range of amines and its application in the development of novel therapeutics and chemical probes will undoubtedly continue to be a fruitful area of investigation.

References

- 1. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

2-Fluoro-5-nitrobenzenesulfonyl chloride safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and representative experimental protocols for 2-Fluoro-5-nitrobenzenesulfonyl chloride. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research applications.

Chemical Identification and Properties

This compound is a sulfonyl chloride compound containing a fluoro and a nitro group on the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 713-21-3[1] |

| Molecular Formula | C6H3ClFNO4S[1][2][3] |

| Molecular Weight | 239.61 g/mol [1][2][3] |

| InChI Key | VQHGELUKJYOETQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)Cl)F[1] |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited in publicly available safety data sheets. Many sources report "no data available" for several key parameters.

| Property | Value | Source |

| Physical State | Solid | [4] |

| Melting Point/Freezing Point | No data available | [5] |

| Odour | No data available | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is corrosive and can cause severe skin burns and eye damage.

| Classification | Code | Description |

| GHS Pictogram | Danger | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage[1][2] |

| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage[1][2] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5][7] Wash hands thoroughly after handling.[5] |

| Storage | Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed.[7] Store locked up.[5] Recommended storage temperature is -20°C.[3] |

| Incompatible Materials | Bases, Water.[7] |

Experimental Protocols

The following is a representative protocol for the synthesis of a sulfonamide using a sulfonyl chloride like this compound. This protocol is based on general procedures for sulfonamide synthesis and should be adapted and optimized for specific substrates and scales.

Reaction: Synthesis of N-Aryl/Alkyl-2-fluoro-5-nitrobenzenesulfonamide

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, addition funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (1.1 equivalents) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Visualizing Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of sulfonamides using this compound.

Caption: General workflow for sulfonamide synthesis.

Safe Handling Workflow

This diagram outlines the essential steps for safely handling hazardous chemicals like this compound.

Caption: Safe handling workflow for hazardous chemicals.

Emergency Procedures

In case of exposure or accident, follow these first aid measures immediately.

| Exposure | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5] Get emergency medical help immediately.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Get emergency medical help immediately. |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Get emergency medical help immediately. |

Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[5]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols.

References

- 1. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 5. chemistry.nd.edu [chemistry.nd.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Storage and Handling of 2-Fluoro-5-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS No. 713-21-3). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a sulfonyl chloride compound with the molecular formula C₆H₃ClFNO₄S.[1][2] It is recognized as a corrosive solid and requires careful handling due to its reactivity.[1]

| Property | Value | Source |

| CAS Number | 713-21-3 | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |

| Molecular Weight | 239.61 g/mol | [1][2] |

| Primary Hazard | Corrosive | [1] |

Storage Protocols

Proper storage of this compound is crucial to prevent degradation and ensure safety. The primary considerations are temperature, atmosphere, and compatibility with other substances.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[3] Room temperature storage is also cited, but for optimal stability, colder temperatures are recommended. | Minimizes degradation over time. |

| Atmosphere | Store in a dry, cool, and well-ventilated place.[4][5] Keep container tightly closed.[4][5] | The compound is moisture-sensitive.[6][7] Reaction with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[4] |

| Container | Use the original, tightly sealed container. | Prevents contamination and exposure to moisture. |

| Location | Store in a designated corrosives area away from incompatible materials.[8] | Prevents hazardous reactions in case of a spill or leak. |

Handling Procedures

Due to its corrosive nature, this compound must be handled with strict adherence to safety protocols. This includes the use of appropriate personal protective equipment (PPE) and handling techniques.

Personal Protective Equipment (PPE)

| PPE Category | Specification | Source |

| Eye and Face Protection | Wear safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[5] | Protects against splashes and dust that can cause severe eye damage.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a protective lab coat.[5] | Prevents skin contact which can cause severe burns.[1] |

| Respiratory Protection | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. | Prevents irritation of the respiratory tract. |

Experimental Protocols

Weighing the Compound:

-

Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and understood.[6] Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with absorbent paper.

-

Container Handling: For maximum recovery, centrifuge the original vial before removing the cap to collect any material that may be on the cap or sides.[3]

-

Weighing: Use a clean, dry spatula and a weigh boat. Avoid creating dust.[5] Keep the container of the chemical closed as much as possible.

-

Post-weighing: Clean the spatula and the weighing area thoroughly after use. Dispose of any contaminated materials as hazardous waste.

Dissolving the Compound:

-

Solvent Choice: Select a dry, aprotic solvent in which the compound is soluble.

-

Procedure: In a chemical fume hood, add the chosen solvent to a dry flask equipped with a magnetic stirrer. Slowly add the pre-weighed this compound to the solvent while stirring. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Quenching the Reaction:

Sulfonyl chlorides are reactive towards nucleophiles. Any excess reagent must be safely quenched at the end of a reaction.

-

Quenching Agent: A common and effective method for quenching sulfonyl chlorides is the slow addition of the reaction mixture to a stirred, cold solution of a mild base, such as aqueous sodium bicarbonate, or an alcohol like isopropanol.

-

Procedure:

-

Place a flask containing the quenching solution in an ice bath to manage the exothermic reaction.

-

Slowly, and with vigorous stirring, add the reaction mixture containing the unreacted this compound to the quenching solution.

-

Be aware of potential gas evolution (e.g., CO₂ if using bicarbonate).

-

Allow the mixture to stir for a sufficient time to ensure complete neutralization of the reactive species before proceeding with the workup.

-

Safety and Hazards

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures:

In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal.[4]

Chemical Incompatibilities and Reactivity

Understanding the reactivity of this compound is key to its safe handling.

| Incompatible Materials | Hazardous Reaction |

| Water | Reacts with water to produce the corresponding sulfonic acid and hydrochloric acid.[4][5] |

| Bases (e.g., amines, hydroxides) | Reacts vigorously with bases.[5] |

| Alcohols | Reacts with alcohols to form sulfonate esters.[4] |

Visualized Workflows and Relationships

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Chemical Incompatibility Diagram

Caption: A diagram illustrating the chemical incompatibilities of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 7. mt.com [mt.com]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The presence of the fluorine atom and the nitro group can significantly influence the physicochemical properties and biological activity of the resulting compounds, often enhancing metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the nitration of a pre-existing fluorobenzenesulfonyl chloride derivative. Another efficient method starts from more readily available precursors, proceeding through diazotization and subsequent functional group transformations. A notable synthesis begins with the oxidative chlorination of a disulfide precursor, followed by nitration.

Experimental Protocol: Nitration of 2-Fluorobenzenesulfonyl Chloride

This protocol describes the nitration of 2-fluorobenzenesulfonyl chloride to yield this compound.

Materials:

-

2-Fluorobenzenesulfonyl chloride

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid.

-

Cool the flask in an ice bath with constant stirring.

-

Slowly add 2-fluorobenzenesulfonyl chloride to the cooled sulfuric acid, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, continue stirring the reaction mixture at a controlled temperature (e.g., 35-40°C) for a specified time (e.g., 1 hour) to ensure the completion of the reaction.

-

Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum.

Quantitative Data:

| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Fluorobenzenesulfonyl chloride | 95% HNO3, 98% H2SO4 | 35-40 | 1 | 96 | >98 | [1] |

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 713-21-3 | [2] |

| Molecular Formula | C6H3ClFNO4S | [2] |

| Molecular Weight | 239.61 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid (typical) | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ [ppm] = 8.52 (d, 2.0 Hz, 1H), 8.16-8.14 (m, 1H), 7.89 (d, 8.0 Hz, 1H) | [3] |

| ¹³C NMR | (100 MHz, CDCl₃): δ [ppm] = 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 | [3] |

| ¹⁹F NMR | (376 MHz, CDCl₃): δ [ppm] = 67.0 | [3] |

| MS (EI) | HRMS (M+) calcd for C6H3ClFNO4S: 238.9455 found 238.9459 | [3] |

Applications in the Synthesis of Bioactive Sulfonamides

A primary application of this compound is the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The sulfonyl chloride group readily reacts with primary and secondary amines to form the corresponding sulfonamides.

Experimental Protocol: General Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamides

This protocol provides a general procedure for the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like DCM or THF in a round-bottom flask.

-

Stir the solution at room temperature.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, wash the reaction mixture with 1M HCl (to remove excess base), followed by saturated aqueous sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 3: Representative Yields for Sulfonamide Synthesis

| Amine | Base | Solvent | Time (h) | Yield (%) | Reference (for analogous reactions) |

| Aniline | Pyridine | DCM | 12 | 85-95 | [4] |

| p-Toluidine | Triethylamine | THF | 12 | 88-96 | [4] |

| 4-Fluoroaniline | Triethylamine | DCM | 12 | 82-92 | [4] |

| Morpholine | Triethylamine | DCM | 8 | 90-98 | [4] |

Biological Activity of 2-Fluoro-5-nitrobenzenesulfonamide Derivatives

Derivatives of this compound are of significant interest in drug discovery due to the well-established therapeutic potential of sulfonamides. The incorporation of the fluoro and nitro groups can modulate the biological activity profile.

Anticancer Activity

Many sulfonamide derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization. While specific data for derivatives of this compound is not extensively published, based on analogous structures, it is plausible that its derivatives could exhibit significant antiproliferative effects.

Table 4: Plausible Anticancer Activity of Hypothetical Derivatives (for illustrative purposes)

| Hypothetical Derivative | Cancer Cell Line | IC₅₀ (µM) | Potential Mechanism of Action | Reference (for similar compounds) |

| N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide | MCF-7 (Breast) | 5-15 | Kinase Inhibition | [5] |

| N-benzyl-2-fluoro-5-nitrobenzenesulfonamide | A549 (Lung) | 10-25 | Apoptosis Induction | [6] |

| 1-(2-fluoro-5-nitrobenzenesulfonyl)piperidine | HCT116 (Colon) | 8-20 | Cell Cycle Arrest | [5] |

Antibacterial Activity

The sulfonamide scaffold is a cornerstone of antibacterial drug discovery, famously targeting dihydropteroate synthase in the folic acid synthesis pathway. Fluoroquinolone antibiotics, which also contain a fluorine atom, are known to target DNA gyrase and topoisomerase IV. It is conceivable that hybrid molecules derived from this compound could exhibit potent antibacterial activity.

Table 5: Plausible Antibacterial Activity of Hypothetical Derivatives (for illustrative purposes)

| Hypothetical Derivative | Bacterial Strain | MIC (µg/mL) | Potential Mechanism of Action | Reference (for similar compounds) |

| N-(pyridin-2-yl)-2-fluoro-5-nitrobenzenesulfonamide | Staphylococcus aureus | 4-16 | Dihydropteroate Synthase Inhibition | [7] |

| N-(thiazol-2-yl)-2-fluoro-5-nitrobenzenesulfonamide | Escherichia coli | 8-32 | Dihydropteroate Synthase Inhibition | [7] |

| 4-(2-fluoro-5-nitrobenzenesulfonyl)thiomorpholine | Pseudomonas aeruginosa | 16-64 | DNA Gyrase/Topoisomerase IV Inhibition | [8] |

Potential Mechanism of Action and Signaling Pathways

While specific signaling pathways for derivatives of this compound are not yet elucidated, we can hypothesize potential mechanisms based on the known activities of structurally related compounds. For instance, many small molecule kinase inhibitors feature a sulfonamide moiety. A hypothetical derivative could act as a Type I kinase inhibitor, competing with ATP for binding to the active site of a kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

Conclusion

This compound is a highly functionalized and valuable reagent for the synthesis of diverse molecular scaffolds, particularly sulfonamides. The presence of the fluoro and nitro groups provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules. While the full biological potential of its derivatives is still under exploration, the established importance of sulfonamides in medicine suggests that this compound will continue to be a key building block in the quest for novel and effective therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the potential of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Emergence of 2-Fluoro-5-nitrobenzenesulfonyl Chloride as a Key Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and nitro-aromatic scaffolds into molecular frameworks has become a cornerstone for the development of novel therapeutics. Among the plethora of reagents enabling these transformations, 2-Fluoro-5-nitrobenzenesulfonyl chloride has emerged as a pivotal building block. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, an activatable nitro group, and a strategically positioned fluorine atom, offers medicinal chemists a versatile platform for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important reagent, complete with detailed experimental protocols and data.

Physicochemical Properties and Safety Information

This compound is a solid with a molecular weight of 239.61 g/mol .[1] It is crucial to handle this reagent with appropriate safety precautions, as it is classified as causing severe skin burns and eye damage.[1]

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₄S |

| Molecular Weight | 239.61 g/mol |

| CAS Number | 713-21-3 |

| Appearance | Solid |

| Hazard Classification | Skin Corrosion/Irritation, Category 1B |

Table 1: Physicochemical and Safety Data for this compound. [1]

Synthesis of this compound

The synthesis of this compound and its isomers can be achieved through a two-step procedure starting from difluoronitrobenzenes.[2] The first step involves a regioselective reaction with a thiol, such as phenylmethanethiol, to yield the corresponding thioether.[2] Subsequent oxidative cleavage of the thioether with chlorine gas affords the desired sulfonyl chloride in good yields.[2]

An alternative approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt to introduce the sulfonyl chloride moiety.

Core Application: Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamides

A primary application of this compound is in the synthesis of N-substituted sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common pharmacophore in a wide array of clinically used drugs.[3] This reaction provides a modular approach to generate libraries of compounds for biological screening.

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide

This protocol details the synthesis of a representative N-aryl sulfonamide, N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide, which can serve as a precursor for further functionalization in drug discovery programs.

Reaction Scheme:

Caption: Synthesis of N-(4-Methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 239.61 | 2.40 g | 10.0 mmol |

| 4-Methoxyaniline (p-anisidine) | 123.15 | 1.23 g | 10.0 mmol |

| Pyridine | 79.10 | 1.58 g (1.6 mL) | 20.0 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Table 2: Reagents for the synthesis of N-(4-Methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.40 g, 10.0 mmol) in 30 mL of dichloromethane.

-

Addition of Amine: To this solution, add 4-methoxyaniline (1.23 g, 10.0 mmol) in one portion.

-

Addition of Base: Slowly add pyridine (1.6 mL, 20.0 mmol) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an additional 20 mL of dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide.

Expected Yield and Characterization:

Based on similar reactions, the expected yield of the purified product is typically in the range of 70-90%. The final product should be characterized by standard analytical techniques:

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the N-H proton. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the sulfonamide group. |

| Mass Spec (MS) | Molecular ion peak corresponding to the exact mass of the product. |

| Melting Point | A sharp melting point range for the crystalline solid. |

Table 3: Expected Characterization Data.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The N-aryl-2-fluoro-5-nitrobenzenesulfonamide scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains that can interact with the target protein.

Experimental Workflow: From Sulfonamide to Potential Kinase Inhibitor

The following workflow illustrates a general strategy for elaborating the N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide intermediate into a potential kinase inhibitor.

Caption: General workflow for the elaboration of the sulfonamide intermediate.

This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Signaling Pathway Context: Inhibition of Apoptosis

While a specific signaling pathway directly modulated by a compound synthesized from this compound is not yet extensively documented in publicly available literature, sulfonamide derivatives are known to be involved in the inhibition of apoptosis in cancer cells. For instance, some sulfonamides have been shown to inhibit the activity of caspases, which are key proteases in the apoptotic cascade.

Caption: Potential inhibition of the apoptotic pathway by a sulfonamide derivative.

Conclusion

This compound has established itself as a valuable and versatile reagent in the field of medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse molecular scaffolds, particularly N-aryl sulfonamides, which are key components of many biologically active compounds. The detailed synthetic protocol and workflow presented in this guide offer a practical framework for researchers to utilize this reagent in their drug discovery efforts. As the demand for novel and targeted therapeutics continues to grow, the importance of strategic building blocks like this compound is set to increase, paving the way for the discovery of the next generation of innovative medicines.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-nitro-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical properties of 2-fluoro-5-nitro-benzenesulfonyl chloride (CAS No: 713-21-3). It includes a summary of its core physicochemical data, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of chemical compounds.

Core Physicochemical Data

2-Fluoro-5-nitro-benzenesulfonyl chloride is a fluorinated and nitrated aromatic sulfonyl chloride compound. Its molecular structure and the presence of highly electronegative groups influence its physical and chemical characteristics. The available quantitative data for this compound are summarized below.

| Physical Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2][3] |

| Molecular Weight | 239.61 g/mol | [1][2][3][4] |

| CAS Number | 713-21-3 | [2][3] |

| Melting Point | Data not available. For reference, the melting point of the related compound 2-fluorobenzenesulfonyl chloride is 27-30 °C, and 2-nitrobenzenesulfonyl chloride is 63.0-72.0 °C. | [5][6][7] |

| Boiling Point | Data not available. For reference, the boiling point of 2-fluorobenzenesulfonyl chloride is 246-247 °C. | [5][6] |

| Density | Data not available. For reference, the density of 2-fluorobenzenesulfonyl chloride is 1.47 g/mL at 25 °C. | [5][6] |

| Solubility | Specific solubility data not available. A general protocol for determination is provided below. |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory methodologies for determining the key physical properties of a solid organic compound like 2-fluoro-5-nitro-benzenesulfonyl chloride.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating medium like paraffin or silicone oil.[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[10] The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11]

Methodology:

-

Sample Preparation: A small amount of the liquid compound is placed into a small test tube (fusion tube).[12]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[12][13]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12][14] The thermometer bulb and the fusion tube should be at the same level.[12]

-

Heating and Observation: The apparatus is heated gently and slowly.[11] As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[12] This temperature is the boiling point. The measurement should be taken at the point where the bubbling stops and the liquid begins to enter the capillary tube upon cooling.[15]

Density is the mass of a substance per unit volume.[16] For an irregularly shaped solid, density can be determined by fluid displacement.

Methodology:

-

Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[17]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume (V1) is recorded.[18]

-

Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[18] The new volume (V2) is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[18] The density (ρ) is then calculated using the formula: ρ = mass / V.[16]

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[19]

Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[19]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[19]

-

Observation: After each addition, the tube is shaken vigorously, and the sample is observed to see if it dissolves completely.[20] The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: This procedure is systematically repeated with a range of solvents to create a solubility profile. A common testing sequence is:

-

Water: To determine polarity.[21]

-